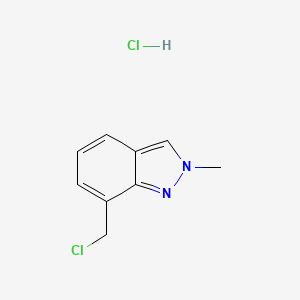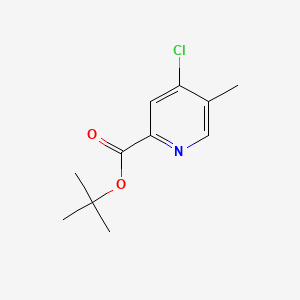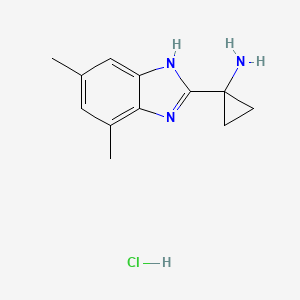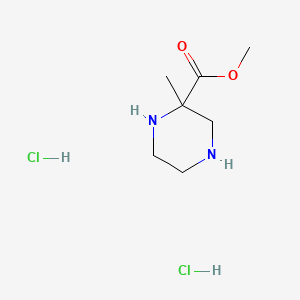amine](/img/structure/B13465467.png)
[(1R)-1-(4-tert-butylphenyl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-tert-butylphenyl)ethylamine is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-tert-butylphenyl)ethylamine typically involves the alkylation of a suitable amine precursor with a tert-butyl-substituted phenyl ethyl halide. One common method is the reaction of (1R)-1-(4-tert-butylphenyl)ethyl chloride with methylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of (1R)-1-(4-tert-butylphenyl)ethylamine may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-tert-butylphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can replace the methylamine group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(4-tert-butylphenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (1R)-1-(4-tert-butylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The ethylamine moiety can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (4-tert-butylphenyl)methylamine
- (1R)-1-(2-fluorophenyl)ethylamine
- (1R)-1-(4-tert-butylphenyl)ethylamine
Uniqueness
(1R)-1-(4-tert-butylphenyl)ethylamine is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing selective ligands or inhibitors for specific biological targets.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
(1R)-1-(4-tert-butylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C13H21N/c1-10(14-5)11-6-8-12(9-7-11)13(2,3)4/h6-10,14H,1-5H3/t10-/m1/s1 |
InChI Key |
RRNGXNXWZZFZMK-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(C)(C)C)NC |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13465424.png)

![tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate](/img/structure/B13465433.png)

![N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide](/img/structure/B13465448.png)
![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)


